3-(4-Fluorobenzoyl)-2-(2-methylpropyl)-N,3-diphenyloxirane-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

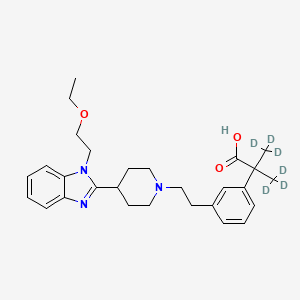

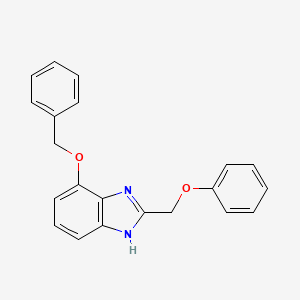

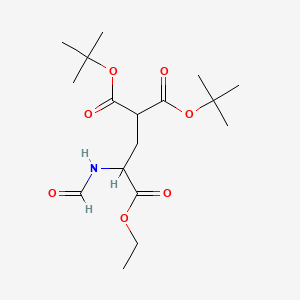

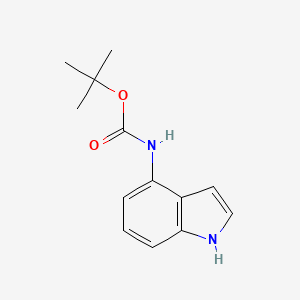

3-(4-Fluorobenzoyl)-2-(2-methylpropyl)-N,3-diphenyloxirane-2-carboxamide is a chemical compound with the molecular formula C26H24FNO3 and a molecular weight of 417.47 . It is categorized under amines, aromatics, impurities, pharmaceutical standards, intermediates, and fine chemicals .

Molecular Structure Analysis

The molecular structure of this compound consists of a complex arrangement of carbon ©, hydrogen (H), fluorine (F), nitrogen (N), and oxygen (O) atoms. The exact structure would be best visualized using specialized chemical structure visualization software .Applications De Recherche Scientifique

Polymer Research and Applications

Research on aromatic polyamides incorporating elements similar to the query compound, such as ether and isopropylidene links, highlights the synthesis of materials with exceptional thermal stability and solubility in polar solvents. These materials are valuable for creating tough, flexible films with a wide range of applications in electronics, coatings, and advanced composites due to their high glass transition temperatures and inherent viscosities (Hsiao & Yu, 1996; Hsiao, Yang, & Lin, 1999).

Fluorescence and Solvatochromic Studies

The study of carboxamides and their absorption and fluorescence spectra in various solvents reveals the impact of solvent polarity on the photophysical properties of these compounds. Such research is fundamental for the design of fluorescent materials and sensors, as it allows for the estimation of ground and excited state dipole moments, contributing to the understanding of molecular electronics and photonics (Patil et al., 2011).

Synthesis and Characterization of Novel Compounds

Explorations into the rearrangement of benzoxazine-ones to quinazolinediones via isocyanate carboxamide intermediates showcase the chemical flexibility and reactivity of carboxamide-containing compounds. This type of research facilitates the development of new synthetic pathways for pharmaceuticals and agrochemicals (Azizian et al., 2000).

Biological Activity and Drug Design

The synthesis and characterization of N-(ferrocenylmethyl)benzene-carboxamide derivatives underline the importance of carboxamides in medicinal chemistry, particularly in designing compounds with potential cytotoxic effects against cancer cell lines. This avenue of research is crucial for discovering new therapies and understanding the molecular basis of drug action (Kelly et al., 2007).

Mécanisme D'action

Target of Action

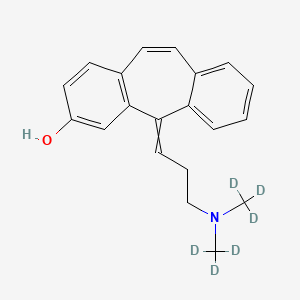

Atorvastatin Oxirane Impurity, also known as DTXSID60747060 or 3-(4-Fluorobenzoyl)-2-(2-methylpropyl)-N,3-diphenyloxirane-2-carboxamide, is a derivative of Atorvastatin. Atorvastatin primarily targets the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) Reductase . This enzyme plays a crucial role in the production of cholesterol and other compounds involved in lipid metabolism and transport .

Mode of Action

Atorvastatin Oxirane Impurity, like Atorvastatin, is likely to act as a competitive inhibitor of the HMG-CoA reductase enzyme . By inhibiting this enzyme, the conversion of HMG-CoA to mevalonate, an early rate-limiting step in cholesterol biosynthesis, is blocked . This action primarily occurs in the liver, where the majority of endogenous cholesterol is produced .

Biochemical Pathways

The inhibition of HMG-CoA reductase disrupts the mevalonate pathway, which is critical for the production of several compounds involved in lipid metabolism and transport, including cholesterol, low-density lipoprotein (LDL), and very-low-density lipoprotein (VLDL) . This disruption leads to a decrease in the levels of these lipids, ultimately reducing the risk of cardiovascular disease .

Pharmacokinetics

Atorvastatin is known to be metabolized by CYP3A4 isoenzymes . It’s also known that the drug’s efficacy can be compromised by the presence of impurities, which can originate during the synthesis process or as degradation products under certain environmental conditions .

Result of Action

The primary result of Atorvastatin Oxirane Impurity’s action would be a reduction in the levels of cholesterol and other harmful lipids in the body . This could lead to a decreased risk of developing cardiovascular diseases, such as heart attack, atherosclerosis, angina, peripheral artery disease, and stroke .

Action Environment

The action, efficacy, and stability of Atorvastatin Oxirane Impurity can be influenced by various environmental factors. For instance, the presence of impurities in the pharmaceutical formulation of the drug can pose a significant concern for patient safety . These impurities can originate during the synthesis process of the active substance, or as degradation products under certain environmental conditions . Therefore, it’s crucial to ensure the purity of the drug to maintain its efficacy and safety.

Propriétés

IUPAC Name |

3-(4-fluorobenzoyl)-2-(2-methylpropyl)-N,3-diphenyloxirane-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24FNO3/c1-18(2)17-25(24(30)28-22-11-7-4-8-12-22)26(31-25,20-9-5-3-6-10-20)23(29)19-13-15-21(27)16-14-19/h3-16,18H,17H2,1-2H3,(H,28,30) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTTRRISNQAPVTN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1(C(O1)(C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)F)C(=O)NC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24FNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60747060 |

Source

|

| Record name | 3-(4-Fluorobenzoyl)-2-(2-methylpropyl)-N,3-diphenyloxirane-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60747060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

417.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1246818-88-1 |

Source

|

| Record name | 3-(4-Fluorobenzoyl)-2-(2-methylpropyl)-N,3-diphenyloxirane-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60747060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,6-Dihydroxypyrazolo[3,4-d]pyrimidine-13C,15N2](/img/structure/B565372.png)